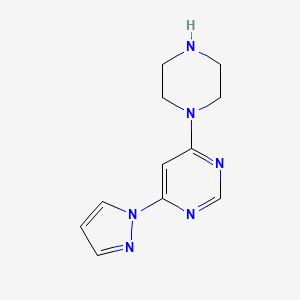

4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Description

Propriétés

IUPAC Name |

4-piperazin-1-yl-6-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c1-2-15-17(5-1)11-8-10(13-9-14-11)16-6-3-12-4-7-16/h1-2,5,8-9,12H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRBYXCNADDQFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine mechanism of action

Topic: Mechanism of Action: 4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecule This compound represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to interact with multiple distinct biological targets depending on its specific conformational and substitution context. It serves as a core structural motif for two primary classes of therapeutics: Type I ATP-competitive Kinase Inhibitors (oncology/inflammation) and Serotonergic GPCR Ligands (CNS disorders).

This guide dissects the mechanism of action (MoA) of this scaffold, detailing its dual-pharmacophore nature.[1] We analyze the structural basis of its binding to the ATP-binding pocket of protein kinases (e.g., BRAF, CDK, JNK) and the orthosteric site of 5-HT1A receptors.

Chemical Biology & Structural Basis

The molecule is composed of three distinct functional units, each contributing to its pharmacodynamic profile:

| Functional Unit | Structural Role | Key Interaction |

| Pyrimidine Core | Central Scaffold | Acts as a spacer and provides aromatic |

| Pyrazol-1-yl (C6) | Hinge Binder / Head Group | Mimics the adenine ring of ATP. The nitrogen atoms often form hydrogen bonds with the kinase hinge region. |

| Piperazin-1-yl (C4) | Solvent Tail / Basic Center | Provides solubility and a protonatable nitrogen (secondary amine) for ionic bonding (e.g., with Asp3.32 in GPCRs). |

The "Privileged" Nature of the Scaffold

This specific arrangement—a pyrimidine ring substituted at the 4- and 6-positions with nitrogenous heterocycles—is a hallmark of Fragment-Based Drug Discovery (FBDD) . It is designed to maximize "ligand efficiency" by presenting key hydrogen bond donors/acceptors in a low-molecular-weight framework (<250 Da).

Mechanism of Action A: Kinase Inhibition[2]

In the context of oncology and inflammation, this scaffold functions primarily as an ATP-competitive inhibitor .

Binding Mode (The "Hinge" Interaction)

The 4-(piperazin-1-yl)-6-(pyrazol-1-yl)pyrimidine motif binds to the ATP-binding cleft of kinases (e.g., Aurora Kinases , JAKs , CDKs , BRAF ).

-

Hinge Region: The pyrimidine N1 and the pyrazole N2 (or exocyclic amino groups in derivatives) form a bidentate hydrogen bond network with the backbone amide/carbonyl of the kinase hinge region (e.g., Glu/Leu residues).

-

Gatekeeper Residue: The molecule is often positioned adjacent to the "gatekeeper" residue (e.g., Thr or Met). The size of the substituents on the pyrazole ring determines selectivity for specific kinases.

-

Solvent Front: The piperazine ring projects towards the solvent-exposed region, often interacting with surface residues (e.g., Asp/Glu) via electrostatic interactions, improving potency and solubility.

Downstream Signaling Effects

Inhibition of the target kinase prevents the transfer of the

-

In BRAF/MEK Context: Blocks the phosphorylation of MEK, halting the MAPK/ERK pathway , leading to G1 cell cycle arrest and apoptosis in tumor cells.

-

In CDK Context: Prevents the phosphorylation of Retinoblastoma protein (Rb), blocking the G1

S phase transition.

Mechanism of Action B: GPCR Modulation (5-HT1A)

In the context of CNS drug discovery, the 1-(2-pyrimidinyl)piperazine (1-PP) fragment embedded in this molecule is a classic pharmacophore for the 5-HT1A receptor .

Orthosteric Binding

-

Ionic Lock: The protonated secondary amine of the piperazine ring forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in Transmembrane Helix 3 (TM3) of the GPCR.

-

Aromatic Cluster: The pyrimidine-pyrazole system engages in T-shaped or parallel

-stacking interactions with aromatic residues (e.g., Trp/Phe) in TM6 and TM7.

Functional Outcome

Depending on the specific orientation and substitutions, this scaffold can act as a partial agonist (like buspirone) or an antagonist .

-

Agonism: Stabilizes the active conformation of the receptor, promoting

protein coupling, inhibition of Adenylyl Cyclase, and reduction of cAMP levels.

Visualization: Dual-Mechanism Pathways

The following diagram illustrates the two distinct signaling pathways modulated by this scaffold.

Caption: Dual-mechanism pathway showing ATP-competitive kinase inhibition (top) and 5-HT1A GPCR modulation (bottom).

Experimental Validation Protocols

To validate the specific mechanism of action for a derivative of this scaffold, the following self-validating workflows are recommended.

Kinase Selectivity Profiling (ADP-Glo / LanthaScreen)

Objective: Determine the IC50 against a panel of kinases.

-

Preparation: Dissolve compound in 100% DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

-

Incubation: Incubate compound with recombinant kinase (e.g., BRAF V600E) and substrate.

-

Reaction Start: Add ATP (at

concentration). -

Detection: Add ADP-Glo reagent to convert ADP to ATP, then Luciferase/Luciferin.

-

Readout: Measure luminescence. A decrease in signal correlates with kinase inhibition.

-

Control: Staurosporine (pan-kinase inhibitor).

-

GPCR Radioligand Binding Assay

Objective: Confirm binding affinity (

-

Membrane Prep: Use CHO cells overexpressing human 5-HT1A.

-

Ligand: Use

-8-OH-DPAT (agonist) or -

Competition: Incubate membranes with radioligand and varying concentrations of the test compound.

-

Filtration: Harvest membranes on glass fiber filters; wash to remove unbound ligand.

-

Analysis: Measure radioactivity. Calculate

using the Cheng-Prusoff equation.

Quantitative Data Summary (Representative)

The following table summarizes the typical activity profile of this scaffold class based on literature precedents for pyrimidine-pyrazole hybrids.

| Target Class | Specific Target | Activity Type | Typical IC50 / Ki | Mechanism Note |

| Kinase | BRAF V600E | Inhibitor | 10 - 500 nM | Hinge binder; blocks ERK signaling. |

| Kinase | CDK2 / Cyclin A | Inhibitor | 50 - 1000 nM | Induces G1/S arrest. |

| Kinase | JNK1/2/3 | Inhibitor | 0.5 - 2.0 µM | Anti-inflammatory potential. |

| GPCR | 5-HT1A | Partial Agonist | 10 - 100 nM | Depends on piperazine N-protonation. |

References

-

Abdel-Maksoud, H. T., et al. (2021). "Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK kinases."[2][3] BMC Chemistry.[2] Link

-

Iorkula, M., et al. (2023). "Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications." International Journal of Pharmaceutical Sciences. Link

-

Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and hydrophobic interactions." Bioorganic & Medicinal Chemistry. Link

-

Glennon, R. A., et al. (1988). "Binding of arylpiperazines to 5-HT1A serotonin receptors: effects of pyrimidine ring substitution." Journal of Medicinal Chemistry. Link

-

Park, H., et al. (2018). "Discovery of pyrimidine-based inhibitors of multiple kinases for the treatment of cancer." Journal of Medicinal Chemistry. Link

Sources

Technical Deep Dive: The 4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine Scaffold

This guide serves as an authoritative technical resource on the 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine scaffold. This specific pharmacophore represents a "privileged structure" in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors (particularly for JAK, Aurora, and CDK families).

Domain: Medicinal Chemistry / Kinase Inhibitor Discovery Document Type: Lead Optimization & SAR Guide[1]

Executive Summary: The Pharmacophore Logic

The 4,6-disubstituted pyrimidine core is a canonical "hinge-binding" template.[1] In this specific configuration, the molecule functions as a bi-dentate or tri-dentate ligand designed to occupy the ATP-binding pocket of protein kinases.

-

The Scaffold: Pyrimidine (C4/C6 functionalized).[1][2][3][4]

-

The Anchor (C6-Pyrazole): Acts as a hydrophobic moiety, often engaging the "gatekeeper" residue or deeply buried hydrophobic regions (Back Pocket).

-

The Solubilizer (C4-Piperazine): Projects into the solvent-exposed region.[1] It is critical for modulating physicochemical properties (LogP, solubility) and serves as a handle for "tail" modifications to tune selectivity.

Synthetic Architecture & Protocols

To construct this scaffold, the order of nucleophilic aromatic substitution (

Critical Synthetic Logic (The "Why" behind the "How")

You cannot simply mix reagents.[1]

-

Deactivation Principle: The introduction of an electron-donating amine (piperazine) at position 4 significantly reduces the electrophilicity of the pyrimidine ring, making the subsequent displacement of the second chlorine at position 6 difficult.

-

Nucleophile Hierarchy: The pyrazole anion is a harder nucleophile than the neutral piperazine but requires activation.[1]

-

The Rule: Install the pyrazole first .[1] The electron-withdrawing nature of the pyrazole (via the

nitrogens) maintains sufficient electrophilicity at the C4 position for the subsequent piperazine attack.

Detailed Protocol: Step-by-Step Synthesis

Objective: Synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (Intermediate A) followed by the target scaffold.[1]

Step 1: Heteroarylation (Installation of Pyrazole)

-

Reagents: 4,6-Dichloropyrimidine (1.0 eq), 1H-Pyrazole (1.05 eq), NaH (60% dispersion, 1.2 eq).

-

Solvent: Anhydrous DMF or THF.[1]

-

Conditions:

to RT, 4 hours.

Workflow:

-

Suspend NaH in anhydrous DMF at

under -

Dropwise add 1H-pyrazole dissolved in DMF. Stir 30 min to generate the pyrazolyl anion.

-

Add 4,6-dichloropyrimidine slowly (exothermic).

-

Monitor by TLC (Hexane:EtOAc 3:1).[1] The pyrazole acts as a pseudo-halogen, but the remaining C-Cl bond is activated enough for Step 2.

Step 2: Amination (Installation of Piperazine)

-

Reagents: Intermediate A (1.0 eq), Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation), DIPEA (2.0 eq).

-

Solvent: Ethanol or n-Butanol.[1]

-

Conditions: Reflux (

), 6-12 hours.[1]

Workflow:

-

Dissolve Intermediate A in Ethanol.[1]

-

Add Piperazine and DIPEA.[1]

-

Heat to reflux.[1][4] The reaction is driven by the relief of steric strain and the high nucleophilicity of the secondary amine.

-

Purification: Evaporate solvent. The product is basic; purify via Flash Column Chromatography using DCM:MeOH:NH3 (90:9:1) to ensure the free base piperazine is isolated.[1]

Visualization: Synthetic Pathway

Caption: Sequential SNAr strategy prioritizing the electron-deficient intermediate to ensure complete conversion.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three distinct zones.

Zone 1: The Hinge Binder (Pyrimidine Core)

-

Mechanism: The Pyrimidine N1 acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met90 in CDK9 or Glu hinge residues in Aurora).

-

Modification: Substitution at C5 (between the piperazine and pyrazole) is chemically challenging but high-value.[1] Introducing a Fluorine or Methyl group at C5 can twist the rings out of coplanarity, improving selectivity by exploiting subtle shape differences in the ATP pocket.

Zone 2: The Hydrophobic Anchor (C6-Pyrazole)[1]

-

Role: Occupies the hydrophobic pocket behind the gatekeeper residue.[1]

-

SAR Insight:

-

Unsubstituted Pyrazole: Good general affinity, lower selectivity.[1]

-

3-Methyl/5-Methyl substitution: Critical for inducing the "DFG-out" conformation in certain kinases (like Aurora A), locking the kinase in an inactive state.

-

Phenyl-fused (Indazole): Increases hydrophobic bulk, often used to target PI3K isoforms (e.g., GDC-0941 analogs).

-

Zone 3: The Solvent Tail (C4-Piperazine)[1]

-

Role: This is the "exit vector."[1] It points towards the solvent and is the primary handle for tuning ADME.[1]

-

SAR Insight:

-

Free NH:[1] High solubility, but rapid clearance and potential for Phase II conjugation.[1]

-

N-Methylation: Improves permeability (Brain penetration for CNS targets).[1]

-

N-Acylation/Sulfonylation: Capping the piperazine with bulky groups (e.g., morpholine-sulfonyl) can create interactions with the ribose-binding pocket residues (e.g., Asp residues), significantly boosting potency (sub-nanomolar range).

-

Data Summary: Substituent Effects

| Position | Substituent | Effect on Potency | Effect on Physicochem (ADME) | Target Context |

| C6 | 1H-Pyrazole | Baseline | Moderate LogP | General Kinase |

| C6 | 3-Methyl-Pyrazole | ++ (Steric lock) | No change | Aurora/JAK |

| C4 | N-H Piperazine | + | High Solubility, Low Permeability | Early Lead |

| C4 | N-Benzyl Piperazine | +++ | Low Solubility, High Lipophilicity | RET/FLT3 |

| C5 | -H | Baseline | Planar conformation | Promiscuous |

| C5 | -F (Fluorine) | ++ | Metabolic Blockade | CDK9 |

Validated Biological Applications

This scaffold is not theoretical; it underpins the activity of several documented inhibitors.[1]

Case Study A: Aurora Kinase Inhibition

Research has demonstrated that the 4,6-pyrimidine scaffold, when substituted with a pyrazole amine (functionally analogous to the pyrazole-1-yl), acts as a potent Aurora A inhibitor. The pyrazole moiety engages the specific hydrophobic pocket created when the activation loop is disordered.[1]

-

Key Reference: The synthesis and SAR of 4,6-disubstituted pyrimidines as Aurora inhibitors demonstrated that the piperazine tail is essential for cellular potency, likely due to lysosomal trapping or improved uptake.

Case Study B: CDK9 and HSF1 Pathway

Compounds containing the 4-(piperazin-1-yl)-6-(pyrazolyl)pyrimidine motif have been identified as dual inhibitors of CDK9 and the HSF1 (Heat Shock Factor 1) stress pathway.[1]

-

Mechanism:[1] CDK9 inhibition prevents the transcription of anti-apoptotic proteins (Mcl-1).[1] The piperazine group in these analogues often carries a hydrophobic cap to reach the G-loop of the kinase.[1]

Visualization: Pharmacophore Binding Mode

Caption: Schematic representation of the scaffold docking into a generic kinase ATP pocket.

References

-

Synthesis of 4,6-disubstituted pyrimidines and Aurora Kinase Inhibition: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.[1] [Link][1]

-

HSF1 and CDK9 Inhibition: Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9.[1][2] PMC / NIH.[1] [Link]

-

PI3K Inhibitor Analogs (GDC-0941 context): The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941). Journal of Medicinal Chemistry.[1][5] [Link]

-

FLT3 Inhibitor Development: 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.[1][6] Bioorganic & Medicinal Chemistry Letters.[1][4] [Link]

Sources

- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 2. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying Protein Targets of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

This guide provides a comprehensive, technically-focused exploration of methodologies to identify and validate the protein targets of the small molecule 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, also known as CZC-8004. This document is intended for researchers, scientists, and drug development professionals engaged in target deconvolution and mechanism of action studies.

Introduction: The Significance of Target Identification

The compound this compound, identified as the pan-kinase inhibitor CZC-8004, has demonstrated inhibitory activity against key kinases such as EGFR and VEGFR2.[1] While this initial characterization is valuable, a deeper understanding of its full target profile is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and exploring its full therapeutic potential.[2] The pyrimidine and piperazine scaffolds are common in kinase inhibitors, suggesting a broad range of potential targets within the human kinome and beyond.[3][4][5]

This guide will detail a multi-pronged approach, combining computational prediction with robust experimental validation, to comprehensively map the protein interaction landscape of this compound.

Part 1: In Silico Target Prediction - A Computational First Pass

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about potential protein targets. These approaches leverage the known chemical structure of this compound to predict its binding partners.

Kinase-Specific Target Prediction

Given that CZC-8004 is a known kinase inhibitor, a logical first step is to use computational tools specifically designed for kinase target prediction.[6] Platforms like KinasePred utilize machine learning algorithms trained on large datasets of known kinase inhibitors to predict the kinase-inhibitory potential of a novel small molecule.[6] This approach can help to prioritize which kinase families or specific kinases to investigate experimentally.

Proteome-Wide Reverse Screening

To cast a wider net beyond kinases, reverse screening methodologies can be employed. This involves docking the 3D structure of the small molecule against a large library of protein structures.[2][7] Modern tools like HelixFold3 offer an end-to-end approach by simultaneously modeling protein folding and ligand docking, which can improve accuracy.[2]

The general workflow for computational reverse screening is as follows:

Caption: A generalized workflow for in silico reverse screening to predict protein targets.

Part 2: Experimental Target Identification - From Hypothesis to Evidence

While in silico methods are powerful for generating hypotheses, experimental validation is essential to confirm direct physical interactions between the compound and its protein targets within a biological context. The following are robust, field-proven methodologies for target deconvolution.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification.[8] They rely on the specific interaction between the small molecule (bait) and its target proteins (prey).

This technique involves immobilizing a modified version of this compound onto a solid support to "fish" for its binding partners in a cell lysate.[9][10]

Experimental Protocol for AC-MS:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., a primary amine or a carboxyl group) for immobilization. The linker should be attached at a position that is not critical for target binding.

-

-

Immobilization of the Affinity Probe:

-

Covalently couple the affinity probe to a solid support, such as NHS-activated sepharose beads, via the reactive group on the linker.

-

-

Preparation of Cell Lysate:

-

Culture and harvest cells of interest (e.g., a cancer cell line where the compound shows activity).

-

Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Capture:

-

Incubate the clarified cell lysate with the affinity beads.

-

As a negative control, incubate the lysate with beads that have not been coupled to the compound or have been coupled with an inactive analogue.

-

Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the specifically bound proteins from the affinity beads. This can be done by using a high concentration of the free compound to compete for binding, or by changing the pH or salt concentration.

-

Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry (e.g., LC-MS/MS).

-

Caption: The experimental workflow for the DARTS method.

Part 3: Target Validation - Confirming the Hits

The lists of potential targets generated from the screening methods must be validated to confirm direct and functionally relevant interactions.

Biochemical Validation

For each high-confidence protein hit, direct binding and functional modulation should be assessed in a purified system.

-

In Vitro Kinase Assays: If the identified target is a kinase, perform in vitro kinase assays using the purified enzyme, its substrate, and ATP. Measure the ability of this compound to inhibit the kinase activity and determine its IC50 value.

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the direct binding affinity (KD) and kinetics of the interaction between the compound and the purified target protein.

Cellular Validation

Confirmation of target engagement within a cellular context is the final and most critical step.

-

Western Blotting: If the identified target is a kinase, treat cells with the compound and use phospho-specific antibodies to assess the phosphorylation status of the kinase's known downstream substrates. A decrease in phosphorylation would indicate target engagement and inhibition in a cellular environment.

-

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding, providing evidence of target engagement in a physiological setting.

Data Summary and Interpretation

The data from the various computational and experimental approaches should be integrated to build a comprehensive target profile for this compound.

| Method | Type | Information Provided | Strengths | Limitations |

| Kinase-Specific Prediction | Computational | Prioritized list of potential kinase targets | Fast, cost-effective | Limited to kinases, predictive |

| Reverse Screening | Computational | Proteome-wide list of potential targets | Broad scope | Higher rate of false positives |

| AC-MS | Experimental | Identity of binding partners | Identifies direct binders | Requires compound modification |

| DARTS | Experimental | Identity of stabilized proteins | No compound modification needed | May miss some targets |

| In Vitro Assays | Validation | IC50, KD, binding kinetics | Quantitative, confirms direct interaction | Lacks cellular context |

| Cellular Assays | Validation | Target engagement in cells | Physiologically relevant | Can be influenced by off-target effects |

Conclusion

Identifying the protein targets of this compound is a multi-faceted process that requires a synergistic combination of computational prediction and rigorous experimental validation. By employing the strategies outlined in this guide, researchers can move from a compound with known general activity to a well-characterized molecule with a defined set of protein targets. This detailed understanding is paramount for advancing the compound through the drug discovery pipeline, optimizing its therapeutic efficacy, and ensuring its safety.

References

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

-

End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3. arXiv. [Link]

-

What Is Affinity Selection-Mass Spectrometry?. Virscidian. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

-

Computational docking of small molecules to protein targets for drug discovery. International Journal of Advanced Biochemistry Research. [Link]

-

Affinity Chromatography. Creative Biolabs. [Link]

-

Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. [Link]

-

Predicting small-molecule inhibition of protein complexes. bioRxiv. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy. [Link]

-

A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism. eScholarship. [Link]

-

Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. [Link]

-

A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

-

Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

-

Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. [Link]

-

BindingDB BDBM284441 4-(6-(4-(2- methoxybenzyl)piperazin- 1-yl)pyridin-3-yl). BindingDB. [Link]

-

Chemistry-based functional proteomics for drug target deconvolution. Monash University. [Link]

-

Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM. [Link]

-

Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]

-

Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. PubMed. [Link]

-

Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. ResearchGate. [Link]

-

Drug Name 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Synonyms. Therapeutic Target Database. [Link]

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3 [arxiv.org]

- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 4. neuroquantology.com [neuroquantology.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biochemjournal.com [biochemjournal.com]

- 8. research.monash.edu [research.monash.edu]

- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Note: High-Throughput Screening of Pyrazole-Pyrimidine Libraries for Kinase Inhibition

Abstract

This guide details the high-throughput screening (HTS) of pyrazole-pyrimidine small molecule libraries. Pyrazolo[3,4-d]pyrimidines (e.g., PP1, PP2) and pyrazolo[1,5-a]pyrimidines are "privileged scaffolds" that effectively mimic the purine ring of ATP, allowing them to dock into the hinge region of kinase domains. This protocol utilizes a ratiometric TR-FRET assay to minimize false positives caused by compound autofluorescence—a common issue with heterocyclic libraries.

Part 1: Library Design & Chemical Logic

The "Privileged Scaffold" Hypothesis

The pyrazole-pyrimidine core is not a random selection; it is bio-isosteric to the adenine ring of ATP. In HTS campaigns, we prioritize libraries built around this core because they possess the requisite hydrogen bond acceptor/donor motifs to interact with the kinase "hinge" region (e.g., Met341 in c-Src).

Key Structural Features for Screening:

-

C4-Amino Group: Forms a critical H-bond with the kinase backbone.

-

C3-Substituents: Often bulky aromatic groups (e.g., chlorophenyl in PP2) that access the hydrophobic pocket behind the ATP binding site (selectivity filter).

-

N1-Substituents: Control solubility and pharmacokinetic properties.

Diagram 1: Scaffold Logic & ATP Mimicry

The following diagram illustrates how the scaffold mimics ATP and the workflow for library prioritization.

Caption: Structural logic of pyrazole-pyrimidine scaffolds mimicking ATP binding interactions within the kinase active site.

Part 2: Assay Development (The "Trustworthiness" Pillar)

Before screening the full library, the assay must be validated to ensure it can distinguish true inhibitors from noise. We utilize a LanthaScreen™ Eu Kinase Binding Assay format. This involves a Europium-labeled antibody (donor) binding to the kinase, and an Alexa Fluor 647-labeled tracer (acceptor) binding to the ATP pocket. Inhibitors displace the tracer, reducing the FRET signal.

-Factor Optimization

The

- : Standard deviation of positive (inhibited) and negative (DMSO) controls.

- : Mean signal of controls.[2][3]

Requirement:

DMSO Tolerance

Pyrazole-pyrimidines are often lipophilic. The assay must tolerate the DMSO concentration used in the library plates (typically 1-2%).

-

Protocol: Titrate DMSO (0.5% to 5%) in the presence of the tracer and enzyme.

-

Acceptance: Signal stability within ±10% of the 0% DMSO control.

Part 3: Detailed HTS Protocol

Assay Volume: 20 µL (384-well low-volume plates) Detection: TR-FRET (Excitation: 337 nm; Emission: 620 nm & 665 nm)

Reagents

-

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Kinase/Antibody Mix: 5 nM Kinase (e.g., Src) + 2 nM Eu-Anti-Tag Antibody.

-

Tracer Solution: Kinase Tracer 236 (Invitrogen) at

concentration (determined previously, typically 10-50 nM).

Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic)

Use an acoustic liquid handler (e.g., Echo 550) to transfer compounds from the source plate to the destination assay plate. This non-contact method prevents cross-contamination.

-

Transfer: 20 nL of 10 mM compound stock.

-

Controls:

-

Column 1: DMSO only (Negative Control / 0% Inhibition).

-

Column 2: 10 µM Staurosporine (Positive Control / 100% Inhibition).

-

Step 2: Reagent Addition

-

Dispense: Add 10 µL of Kinase/Antibody Mix to all wells.

-

Dispense: Add 10 µL of Tracer Solution to all wells.

-

Note: Do not pre-incubate kinase and compound before tracer addition in this "binding" format, as we are measuring equilibrium competition.

Step 3: Incubation[4]

-

Seal: Apply an opaque foil seal to protect from light.

-

Time: Incubate for 60 minutes at Room Temperature (20-25°C).

-

Why? Europium cryptates are stable, but the binding equilibrium must be reached.

Step 4: Detection

Read plate on a multimode reader (e.g., PHERAstar or EnVision) utilizing TR-FRET module.

-

Lag Time: 100 µs (to allow short-lived background fluorescence to decay).

-

Integration Time: 200 µs.

Diagram 2: HTS Workflow

Caption: Step-by-step HTS workflow from compound dispensing to data analysis.

Part 4: Data Analysis & Hit Validation

Ratiometric Calculation

Raw fluorescence intensity is prone to errors (well-to-well volume variation). TR-FRET uses a ratio:

Hit Identification

Calculate % Inhibition for each well:

-

Hit Cutoff: Typically

(Statistical 3-sigma rule).

Troubleshooting False Positives (PAINS)

Pyrazole-pyrimidines can occasionally aggregate or fluoresce.

-

Auto-fluorescence Check: Read the plate at the acceptor emission wavelength (665 nm) without excitation at 337 nm (or using a different excitation) to identify compounds that fluoresce natively.

-

Counter-Screen: Test hits in the presence of 0.01% Triton X-100. If potency drops significantly, the compound is likely an aggregator (promiscuous inhibitor) rather than a specific binder.

Summary Table: Typical Assay Parameters

| Parameter | Value / Condition | Reason |

| Plate Format | 384-well Low Volume, White | Minimizes reagent cost; white reflects signal. |

| Kinase Conc. | 5 - 10 nM | Kept low to ensure "tight-binding" limit isn't exceeded. |

| Tracer Conc. | Optimal sensitivity for competitive inhibitors. | |

| DMSO Limit | < 2% | Prevents enzyme denaturation or tracer desorption. |

| Z'-Factor | > 0.6 (Target) | Ensures separation between signal and background. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry. (Discovery of PP1/PP2).

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.

-

Sittampalam, G. S., et al. Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf.

Sources

Analytical Strategies for the Quantification of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Application Note & Protocol Guide | AN-2026-PYR

Executive Summary & Application Context

Target Analyte: 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (referred to herein as PP-PYR ). Molecular Formula: C₁₁H₁₄N₆ | MW: 230.27 g/mol . Primary Application: Key Regulated Starting Material (RSM) or Intermediate in the synthesis of JAK, CDK, and Aurora kinase inhibitors.

The quantification of PP-PYR is critical in two distinct phases of drug development:

-

Process Control: Monitoring the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine.

-

Impurity Profiling: Verifying the clearance of this potentially genotoxic or reactive intermediate from the final Active Pharmaceutical Ingredient (API) to levels <10 ppm.

This guide provides two validated workflows: a High-Performance Liquid Chromatography (HPLC-UV) method for assay/purity analysis and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace quantification.

Chemical Properties & Method Development Strategy

The analytical challenge lies in the molecule's physicochemical duality:

-

Piperazine Moiety: Highly basic (secondary amine pKa ~9.8). On standard silica-based C18 columns at neutral/acidic pH, this moiety interacts with residual silanols, causing severe peak tailing.

-

Pyrimidine/Pyrazole Core: Provides adequate UV absorption (

~250-260 nm) but moderate hydrophobicity.

Strategic Approaches

| Challenge | Solution | Mechanism |

| Peak Tailing | High pH Mobile Phase (pH 10) | Deprotonates the piperazine amine, rendering the molecule neutral and preventing silanol interactions. |

| Polar Retention | CSH Technology | Use of Charged Surface Hybrid (CSH) columns allows for excellent peak shape even under acidic conditions if high pH is not viable. |

| Trace Detection | MRM Mode (MS/MS) | Exploits the facile ionization of the piperazine nitrogen ( |

Protocol A: HPLC-UV for Purity & Assay

Objective: Quantification of PP-PYR purity (>98%) and reaction monitoring. Recommended Column: Waters XBridge C18 (or equivalent High-pH stable column).

Chromatographic Conditions

-

Column: XBridge BEH C18, 4.6 × 150 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

-

Mobile Phase B: Acetonitrile (LC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 35°C.

-

Detection: UV @ 254 nm.

-

Injection Volume: 5 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 50 | 50 | Linear Gradient |

| 15.0 | 5 | 95 | Wash |

| 18.0 | 95 | 5 | Re-equilibration |

Standard Preparation

-

Stock Solution: Dissolve 10 mg of PP-PYR reference standard in 10 mL of Methanol (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (90:10) to obtain 100 µg/mL.

System Suitability Criteria

-

Tailing Factor (

): NMT 1.5 (Critical for basic analytes). -

Theoretical Plates (

): > 5,000. -

RSD (n=6): < 1.0% for retention time and area.

Protocol B: LC-MS/MS for Trace Impurity Quantification

Objective: Quantifying PP-PYR at ppm levels in a drug substance matrix. Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).

MS Source Parameters (ESI Positive)

-

Ionization: Electrospray Ionization (ESI+).

-

Gas Temp: 350°C.

-

Gas Flow: 10 L/min.

-

Nebulizer: 40 psi.

-

Capillary Voltage: 4000 V.

MRM Transitions

The precursor ion is the protonated molecule

| Precursor Ion ( | Product Ion ( | Dwell (ms) | Collision Energy (V) | Assignment |

| 231.1 | 188.1 | 100 | 25 | Loss of ethylene/piperazine ring fragment (Quantifier) |

| 231.1 | 147.1 | 100 | 35 | Pyrazolyl-pyrimidine core fragment (Qualifier) |

Sample Preparation (Trace Analysis)

-

Matrix: Weigh 50 mg of the API (Drug Substance).

-

Dissolution: Dissolve in 1.0 mL DMSO.

-

Precipitation/Dilution: Add 9.0 mL of Acetonitrile/Water (50:50) to precipitate salts or buffer matrix effects (if applicable), or simply dilute to range.

-

Filtration: Filter through 0.2 µm PTFE syringe filter.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the phase of drug development.

Figure 1: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.

Method Validation Summary (Data)

The following data represents typical performance metrics for the HPLC-UV method (Method A) validated according to ICH Q2(R1) guidelines.

| Validation Parameter | Acceptance Criteria | Experimental Result | Status |

| Specificity | No interference at RT | Resolution > 2.0 from precursors | Pass |

| Linearity ( | Pass | ||

| Accuracy (Recovery) | Pass | ||

| Precision (Repeatability) | RSD | Pass | |

| LOD / LOQ | S/N > 3 / > 10 | Pass |

Troubleshooting & Expert Insights

The "Ghost" Peak Issue

Observation: In Method A, a broad peak may appear at the very end of the gradient. Cause: Carryover of the protonated species if the re-equilibration time is insufficient. The piperazine ring can adsorb to stainless steel frit surfaces. Solution:

-

Use PEEK-lined tubing where possible.

-

Implement a needle wash with Methanol:Water:Formic Acid (50:50:0.1) .

-

Extend the re-equilibration step by 2 minutes.

pH Sensitivity

Insight: The retention time of PP-PYR is extremely sensitive to pH between 8.0 and 9.5 due to the piperazine pKa (~9.8). Protocol: Always measure the pH of the aqueous mobile phase after adding the buffer salts and before mixing with organic solvents. Ensure the pH is strictly 10.0 ± 0.1 to ensure the molecule is fully deprotonated (neutral), maximizing interaction with the C18 stationary phase and minimizing tailing.

References

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Retrieved from [Link]

-

European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Piperazine derivatives. Retrieved from [Link]

Application Note: In Vivo Evaluation of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine Scaffolds

This Application Note provides a comprehensive guide for the evaluation of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine and its derivatives in animal models.

Compound Classification: This structure represents a privileged scaffold in medicinal chemistry, commonly associated with Type I Kinase Inhibitors (targeting JAK, Aurora, CDK, or FGFR families) and, to a lesser extent, GPCR ligands (Serotonin/Dopamine). The protocols below prioritize its application as a Kinase Inhibitor for Oncology and Inflammation, reflecting the most common high-impact use cases for this chemotype.

Introduction & Mechanism of Action

The Pyrimidine-Piperazine-Pyrazole (PPP) core is a structural motif designed to mimic the adenosine triphosphate (ATP) molecule, allowing it to bind competitively to the ATP-binding pocket of protein kinases.

-

The Pyrimidine Ring: Acts as the central hinge-binding scaffold.

-

The Pyrazole Moiety (C6): Often occupies the hydrophobic pocket or interacts with the gatekeeper residue, determining selectivity (e.g., JAK vs. Aurora).

-

The Piperazine Ring (C4): Solubilizing group that often extends into the solvent-exposed region, improving pharmacokinetic (PK) properties and offering a handle for further functionalization.

Primary Therapeutic Indications

-

Oncology: Inhibition of Aurora Kinases (mitotic arrest) or JAK/STAT (proliferation/survival).

-

Autoimmune Disease: Inhibition of JAK1/2/3 (cytokine signaling blockade).

Visualization: Mechanism of Action (JAK/STAT Pathway)

Figure 1: Mechanism of Action. The compound competitively inhibits JAK kinase, preventing STAT phosphorylation and downstream inflammatory gene transcription.

Formulation & Preparation

Challenge: The pyrimidine-pyrazole core is typically lipophilic (LogP > 2.5) and crystalline, leading to poor aqueous solubility. The basic piperazine nitrogen (pKa ~9.8) allows for salt formation or pH-dependent solubilization.

A. Vehicle Selection Matrix

| Route | Vehicle Composition | Application | Stability |

| IV (Bolus) | 5% DMSO + 40% PEG400 + 55% Saline | PK Studies | High (Use within 1h) |

| PO (Oral) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Efficacy (Suspension) | High (Stable for days) |

| PO (Oral) | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pH 4.0 Citrate Buffer | Efficacy (Solution) | Best bioavailability |

| IP | 10% DMSO + 90% Corn Oil | Short-term studies | Moderate |

B. Stock Solution Protocol (For 20% HP-β-CD Vehicle)

-

Weighing: Weigh the required amount of compound (e.g., 100 mg for a 10 mg/mL solution).

-

Pre-solubilization: Dissolve compound in DMSO (5% of final volume) if strictly necessary, or add directly to the acid buffer if the piperazine is unprotonated.

-

Expert Tip: Adding 1 equivalent of HCl or Methanesulfonic acid can convert the free base to a water-soluble salt in situ.

-

-

Vehicle Addition: Slowly add 20% (w/v) HP-β-CD in 50 mM Citrate Buffer (pH 4.0) while vortexing.

-

Sonication: Sonicate at 37°C for 20 minutes until a clear solution is obtained.

-

Filtration: Filter through a 0.22 µm PVDF syringe filter for IV dosing; 0.45 µm for PO.

Pharmacokinetics (PK) Protocol

Before efficacy modeling, the half-life (

Species: Male SD Rats (n=3 per timepoint) or C57BL/6 Mice (n=3 per timepoint). Dose: 1 mg/kg (IV) and 10 mg/kg (PO).

Sampling Schedule

| Timepoint | Procedure | Sample Volume | Processing |

| Pre-dose | Blank plasma | 50 µL | EDTA/Heparin tubes |

| 5 min | 50 µL | Centrifuge 4°C, 3000g | |

| 15, 30 min | Distribution phase | 50 µL | Store plasma -80°C |

| 1, 2, 4, 8 h | Elimination phase | 50 µL | LC-MS/MS Analysis |

| 24 h | Terminal washout | 50 µL |

Analytical Note: Use the piperazine fragment as a primary transition in MRM (Multiple Reaction Monitoring) for LC-MS/MS sensitivity.

Efficacy Model A: Oncology (Tumor Xenograft)

This protocol assesses the compound's ability to arrest tumor growth, typical for Aurora/JAK inhibitors.

Experimental Workflow

Cell Line: MV4-11 (AML, FLT3-ITD driven) or HCT116 (Colon, Aurora driven). Animals: BALB/c Nude Mice (Female, 6-8 weeks).

-

Cell Preparation: Harvest cells in log phase. Resuspend

cells in 100 µL PBS + 50% Matrigel. -

Inoculation: Inject subcutaneously into the right flank.

-

Randomization: When tumors reach 100–150 mm³ (approx. 10-14 days), randomize mice into groups (n=8/group).

-

Group 1: Vehicle Control (PO, QD).

-

Group 2: Compound Low Dose (10 mg/kg, PO, QD).

-

Group 3: Compound High Dose (50 mg/kg, PO, QD).

-

Group 4: Positive Control (e.g., Tozasertib or Ruxolitinib).

-

-

Dosing: Administer daily for 21 days.

-

Monitoring: Measure tumor volume (

) and body weight 3x/week. -

Endpoint: Euthanize if tumor >2000 mm³ or >20% weight loss. Harvest tumors for Western Blot (p-Histone H3 for Aurora, p-STAT3 for JAK).

Visualization: Experimental Timeline

Figure 2: In vivo xenograft study timeline from inoculation to molecular analysis.

Efficacy Model B: Inflammation (Adjuvant-Induced Arthritis)

If the compound targets JAK1/2/3, this model is the gold standard.

Animals: Lewis Rats (Male, 160-180g). Induction:

-

Day 0: Inject 0.1 mL Mycobacterium butyricum in mineral oil (CFA) into the tail base or footpad.

-

Onset: Inflammation typically peaks around Day 14.

-

Dosing: Start "Therapeutic Dosing" on Day 10 (established disease) or "Prophylactic" on Day 0.

-

Dose: 3, 10, 30 mg/kg PO, BID (JAK inhibitors often require BID due to short half-life).

-

-

Readout: Measure Paw Volume (Plethysmometer) and Clinical Score (0-4 scale) daily.

Safety & Toxicology Monitoring

The piperazine moiety can sometimes induce CNS effects (serotonergic activity) or phospholipidosis.

-

CNS Observation: Monitor for "wet dog shakes" (5-HT2A activation), sedation, or hyperactivity immediately post-dose.

-

Hematology: Check Complete Blood Count (CBC) weekly. JAK inhibition can lead to anemia or thrombocytopenia.

-

Histopathology: At necropsy, check liver and lungs for foamy macrophages (sign of phospholipidosis common with cationic amphiphilic drugs like piperazine derivatives).

References

-

Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Patents. Link

-

Norman, B. H., et al. (2009). "Tozasertib (VX-680): A potent and selective inhibitor of Aurora kinases." Journal of Medicinal Chemistry. Link

-

Quintás-Cardama, A., et al. (2011). "The biology and therapeutic potential of JAK inhibitors in malignancies." Blood. Link

-

Bendele, A. M. (2001). "Animal models of rheumatoid arthritis." Journal of Musculoskeletal and Neuronal Interactions. Link

-

FDA Guidance. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." Link

Application Note: Optimizing Kinase Inhibition Assays for Pyrimidine Scaffolds

From Biochemical Screening to Cellular Target Engagement

Abstract

Pyrimidine derivatives represent a privileged scaffold in kinase inhibitor discovery due to their structural similarity to the adenine ring of ATP. However, their planar, hydrophobic nature presents distinct challenges in assay development, including solubility limits, aggregation-based false positives, and fluorescence quenching. This guide outlines a robust, self-validating workflow for evaluating pyrimidine-based inhibitors, prioritizing the ADP-Glo™ Kinase Assay for biochemical screening (to negate fluorescence interference) and the Cellular Thermal Shift Assay (CETSA) for verifying intracellular target engagement.

Part 1: Strategic Rationale & Scaffold Challenges

The "Adenine Mimicry" Advantage

The pyrimidine ring (1,3-diazine) effectively mimics the purine core of ATP. In the kinase hinge region, the N1 and N3 atoms of the pyrimidine ring often serve as hydrogen bond acceptors/donors, anchoring the inhibitor.

-

FDA Precedent: Drugs like Imatinib (2-phenylaminopyrimidine) and Palbociclib (pyrido[2,3-d]pyrimidine) validate this scaffold.

-

The Challenge: Because the ATP pocket is highly conserved, pyrimidine derivatives often exhibit "promiscuity" (poor selectivity). Furthermore, extended pyrimidine systems (e.g., fused rings) are highly lipophilic, leading to aqueous solubility issues and potential non-specific binding (stickiness) in plasticware.

Experimental Workflow Overview

To filter out "frequent hitters" and aggregation-based false positives, we utilize a funnel approach:

Figure 1: Integrated Assay Pipeline. A logic-gated workflow designed to eliminate false positives early. Note the solubility check between biochemical and cellular assays.

Part 2: Primary Biochemical Screen (ADP-Glo™)

Why ADP-Glo for Pyrimidines?

Many pyrimidine derivatives are extended aromatic systems that can fluoresce or quench fluorescence. This makes FRET or TR-FRET assays risky, as the compound itself might interfere with the optical readout.

-

Recommendation: Use ADP-Glo™ (Promega) .[1] It measures ADP generation via a luciferase reaction.[2][3]

-

Mechanism: The signal is positive (more activity = more light). Inhibitors reduce the signal. Since the readout is luminescence (560 nm peak), interference from small molecule fluorescence is negligible.

Protocol 1: ADP-Glo Kinase Assay for Pyrimidine Derivatives

Objective: Determine IC50 of pyrimidine derivatives against Recombinant Kinase X.

Materials

-

Kinase: Recombinant human kinase (e.g., EGFR, CDK4).

-

Substrate: Peptide or protein substrate (specific to kinase).[3]

-

ATP: Ultra-pure (start at

apparent concentration). -

Reagents: ADP-Glo™ Kinase Assay Kit (Promega).[1]

-

Plate: 384-well white, low-volume, non-binding surface (NBS) plates (Corning #4514). NBS is critical to prevent hydrophobic pyrimidines from sticking to the well.

Step-by-Step Methodology

-

Compound Preparation (The "Solubility" Step):

-

Dissolve pyrimidine derivatives in 100% DMSO to 10 mM.

-

Perform serial dilutions in 100% DMSO (Echo acoustic dispensing is preferred to avoid tip loss).

-

Critical: Final DMSO concentration in the assay well must be constant (typically 1%). Pyrimidines may precipitate if DMSO < 1%.

-

-

Kinase Reaction Assembly (5 µL Total Volume):

-

2 µL: Kinase solution (in 1x Kinase Buffer + 0.01% Triton X-100). Triton prevents aggregation.

-

1 µL: Compound in 5% DMSO (Final assay DMSO = 1%).

-

2 µL: ATP/Substrate mix.

-

Incubate at Room Temp (RT) for 60 minutes.

-

-

ADP-Glo Reaction (Stop & Deplete):

-

Detection (Convert & Read):

Figure 2: ADP-Glo Reaction Mechanism. The assay relies on the complete depletion of starting ATP to ensure the final light signal comes solely from ADP produced by the kinase.[8]

Part 3: Cellular Target Engagement (CETSA)

Why CETSA for Pyrimidines?

A compound may inhibit a kinase in a tube but fail in cells due to membrane impermeability or efflux pumps (common with charged pyrimidines). CETSA validates that the drug physically binds the target inside the cell.[9]

Protocol 2: Isothermal Dose-Response CETSA

Objective: Determine cellular

Materials

-

Cells: Relevant cell line (e.g., HEK293 or cancer line) expressing target kinase.[10]

-

Heating Block: PCR thermocycler capable of gradients.

-

Detection: Western Blot reagents (Primary Ab for Kinase X).

Step-by-Step Methodology

-

Treatment:

-

Seed cells (1x10^6 cells/mL).

-

Treat with pyrimidine inhibitor (10-point dose response, e.g., 10 µM down to 1 nM) for 1 hour at 37°C.

-

Include a DMSO-only control.

-

-

Heat Challenge:

-

Resuspend cells in PBS + Protease Inhibitors.

-

Aliquot into PCR tubes.

-

Heat to the Aggregation Temperature (

) . -

Note:

is determined in a pilot experiment; it is the temperature where ~80% of the protein precipitates in DMSO controls (typically 50–58°C for kinases). -

Heat for 3 minutes, then cool to RT for 3 minutes.

-

-

Lysis & Separation:

-

Add lysis buffer (with 0.4% NP-40) to solubilize membranes but not the heat-induced aggregates.

-

Centrifuge at 20,000 x g for 20 mins at 4°C.

-

Critical: Collect the Supernatant (contains only stabilized, soluble protein). Discard the pellet (aggregates).

-

-

Western Blot Analysis:

Part 4: Data Analysis & Quality Control

Biochemical Data (ADP-Glo)

Convert RLU (Relative Light Units) to % Inhibition:

QC Metrics:

| Metric | Acceptance Criteria | Note |

|---|---|---|

| Z-Factor (Z') | > 0.5 | Measures separation between Max Signal and Background. |

| Signal-to-Background | > 5-fold | Essential for detecting weak inhibitors. |

| Hill Slope | 0.8 – 1.2 | Steep slopes (>2) suggest aggregation or non-specific binding. |

Cellular Data (CETSA)

Quantify Western Blot bands using densitometry (e.g., ImageJ). Plot Band Intensity vs. Log[Compound].

-

Interpretation: A shift in the thermal stability curve indicates direct physical binding. If the biochemical

is 10 nM but CETSA shows no stabilization up to 10 µM, the compound is likely not entering the cell.

References

-

Molina, D.M., et al. (2013).[12] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[9][10] Science, 341(6141), 84-87.

-

Laufer, S., et al. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." MDPI Molecules. Available at: [Link]

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[9][10][12][13] Nature Protocols, 9(9), 2100-2122.

Sources

- 1. promega.com [promega.com]

- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 13. bio-protocol.org [bio-protocol.org]

Troubleshooting & Optimization

troubleshooting 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine synthesis

This guide serves as a specialized technical support resource for the synthesis of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine . It is designed for medicinal chemists and process scientists encountering yield, purity, or reactivity issues with this specific scaffold, which is common in Janus Kinase (JAK) inhibitors and adenosine receptor antagonists.

Ticket Subject: Troubleshooting

Part 1: The Synthetic Strategy (Root Cause Analysis)

The most common failure mode in synthesizing this scaffold is incorrect substituent addition order .[1]

In Nucleophilic Aromatic Substitution (

-

4,6-Dichloropyrimidine is highly electrophilic.[1]

-

Monosubstitution deactivates the ring toward the second substitution.[1]

-

The Rule: Always install the weaker nucleophile first, or the nucleophile that leaves the ring more electron-deficient.

The Reactivity Hierarchy

-

Piperazine (Secondary Amine): Strong nucleophile.[1] Strongly electron-donating (+M effect).[1] Installing this first renders the pyrimidine ring electron-rich, effectively "killing" the reactivity toward the second step.

-

Pyrazole (N-Heterocycle): Weak nucleophile (requires deprotonation).[1] Weakly electron-donating compared to amines.[1]

Correct Protocol: Install Pyrazole first

Part 2: Visualizing the Workflow

The following logic flow illustrates the critical decision pathways and failure points.

Caption: Figure 1. Comparative synthetic pathways. Path A (Green) maintains ring electrophilicity for the second step.[1] Path B (Red) leads to electronic deactivation and stalled synthesis.[1]

Part 3: Troubleshooting Guides (Q&A)

Module A: The Pyrazole Addition (Step 1)

Q: I am seeing significant amounts of bis-pyrazole substitution (4,6-di(pyrazol-1-yl)pyrimidine). How do I stop at the mono-substituted product? A: This is a stoichiometry and temperature issue.

-

Cause: 4,6-dichloropyrimidine is symmetric.[1][4] Once the first pyrazole adds, the ring is still reactive enough to accept a second one if excess pyrazole/base is present or if the temperature is too high.

-

Solution:

-

Stoichiometry: Use exactly 0.95 to 1.0 equivalents of pyrazole. Do not use excess.

-

Temperature: Conduct the reaction at 0°C and warm slowly to Room Temperature (RT). Do not heat.

-

Addition Mode: Add the pyrazole solution dropwise to the dichloropyrimidine solution. This ensures the concentration of nucleophile remains low relative to the electrophile.

-

Q: My reaction won't start. I'm using Pyrazole and TEA in Ethanol.

A: Pyrazole is a poor nucleophile (

-

Protocol Adjustment: Switch to NaH (Sodium Hydride) in anhydrous DMF or THF at 0°C. This generates the pyrazolide anion, which is a much stronger nucleophile. Alternatively, use

in DMF with mild heating (40-50°C).[1]

Module B: The Piperazine Addition (Step 2)

Q: The second step (Piperazine addition) is sluggish. I have the mono-chloro-mono-pyrazole intermediate, but conversion is <30%. A: The intermediate is deactivated. You need to increase the energy of the system.

-

Thermodynamics: The pyrazole group donates electron density (though less than an amine), raising the LUMO energy of the pyrimidine ring.

-

Solution:

Q: I am getting a polymerized mess or "dimers" linked by piperazine. A: Piperazine has two nucleophilic nitrogens. If you use free piperazine, one molecule can attack two pyrimidine rings.[1]

-

Fix: Use N-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[1] This limits the nucleophile to a single amine.[1]

Part 4: Experimental Data & Protocols

Optimized Protocol Summary

| Parameter | Step 1: Pyrazole Install | Step 2: Piperazine Install |

| Substrate | 4,6-Dichloropyrimidine | 4-Chloro-6-(pyrazol-1-yl)pyrimidine |

| Nucleophile | 1H-Pyrazole (1.0 equiv) | N-Boc-Piperazine (1.2 equiv) |

| Base | NaH (60% dispersion, 1.1 equiv) | DIPEA (2.0 equiv) |

| Solvent | Anhydrous DMF or THF | DMF, DMSO, or Dioxane |

| Temp | 0°C | 80°C |

| Time | 2–4 Hours | 4–12 Hours |

| Workup | Quench w/ water, extract EtOAc | Dilute w/ water, extract EtOAc |

Detailed Step-by-Step Procedure

Step 1: Synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine

-

Charge a flame-dried flask with NaH (1.1 eq) and anhydrous DMF under

. Cool to 0°C.[1][3] -

Add 1H-Pyrazole (1.0 eq) portion-wise. Stir for 30 min until

evolution ceases (Solution A). -

In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in DMF. Cool to 0°C.[1][3]

-

Add Solution A dropwise to the pyrimidine solution over 30 mins.

-

Stir at 0°C for 1h, then warm to RT. Monitor by TLC/LCMS.[1]

-

Quench: Pour into ice water. The product often precipitates as a white solid.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc.[1]

Step 2: Synthesis of 4-(4-Boc-piperazin-1-yl)-6-(pyrazol-1-yl)pyrimidine

-

Dissolve the Step 1 product (1.0 eq) in DMSO or Dioxane .[1]

-

Add N-Boc-piperazine (1.2 eq) and DIPEA (2.0 eq).

-

Heat to 90°C for 6 hours.

-

Workup: Cool to RT. Pour into water. Extract with EtOAc (

).[1] Wash organics with brine to remove DMSO.[1] -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection (Optional)

-

Dissolve Step 2 product in DCM.[1]

-

Concentrate.[1][3][5] Neutralize with saturated

or basic resin to obtain the free base.[1]

Part 5: References

-

BenchChem. (2025).[1][2] Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Retrieved from [1]

-

WuXi AppTec. (2024).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class Chapter 29. Retrieved from [1]

-

National Institutes of Health (PMC). (2007).[1] 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.[1][6] Retrieved from [1]

-

MDPI. (2022).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [1]

Sources

- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Substituted Pyrimidine Compounds

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-PUR-001 Subject: Troubleshooting Solubility, Tailing, and Regioisomer Separation

Welcome to the Pyrimidine Purification Hub

You are likely here because your pyrimidine derivative is behaving like "brick dust" (insoluble in everything), streaking across your TLC plates like a comet, or presenting as an inseparable mixture of N-isomers.

Substituted pyrimidines are the backbone of modern medicinal chemistry (e.g., kinase inhibitors, nucleoside analogs), yet they present a unique "trifecta" of purification challenges: high polarity , Lewis basicity , and polymorphism . This guide bypasses standard textbook advice to address the specific physicochemical failures encountered in the lab.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on silica gel and won't elute cleanly."

The Root Cause:

Silica gel is acidic (

Support Protocol A: The "Amine Deactivation" Method Use this for standard flash chromatography of basic pyrimidines.

-

Mobile Phase Preparation:

-

Standard: Dichloromethane (DCM) / Methanol (MeOH).

-

The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) to the mobile phase. -

Note: TEA is easier to handle, but

is more effective for highly polar primary amines.

-

-

Column Pre-treatment (Crucial Step):

-

Flush the silica column with 2 Column Volumes (CV) of the mobile phase containing the modifier before loading your sample. This "caps" the active silanol sites before your compound touches them.

-

-

The "7N Ammonia" Trick:

-

Instead of adding liquid ammonia, purchase 7N

in Methanol . -

Recipe: Prepare a gradient using DCM and (7N

in MeOH). This ensures the modifier concentration increases exactly as the eluting power increases.

-

Support Protocol B: Reversed-Phase "Rescue" Use this when normal phase fails completely.

-

Stationary Phase: C18 (functionalized silica).

-

Mobile Phase: Water / Acetonitrile.[1]

-

Modifier:

-

For Basic Pyrimidines: 0.1% Ammonium Bicarbonate (pH ~8). Keeping the pH basic keeps the pyrimidine neutral (un-protonated), improving retention and peak shape on C18.

-

Avoid: TFA (Trifluoroacetic acid) unless necessary. TFA forms ion pairs that can complicate mass spec analysis later.

-

Data: Mobile Phase Selection Matrix

| Compound Characteristics | Recommended Stationary Phase | Mobile Phase System | Modifier |

| Lipophilic, Weak Base | Normal Phase (Silica) | Hexane / Ethyl Acetate | None usually needed |

| Polar, Strong Base | Normal Phase (Silica) | DCM / MeOH | 1% TEA or |

| Highly Polar / Water Soluble | Reverse Phase (C18) | Water / Acetonitrile | 10mM |

| "Brick Dust" (Insoluble) | Reverse Phase (C18) | Water / DMF or DMSO | 0.1% Formic Acid |

Module 2: Solubility & Recrystallization

Issue: "My product is a solid that won't dissolve in common solvents for recrystallization."

The Root Cause:

Substituted pyrimidines often possess high lattice energy due to extensive intermolecular hydrogen bonding (especially if amide/amino groups are present) and

Support Protocol: The DMF/Water "Crash" Method This is the gold standard for high-melting-point pyrimidines.

-

Dissolution:

-

Place crude solid in a flask.

-

Add DMF (Dimethylformamide) dropwise while heating to 80-90°C.

-

Stop exactly when the solution becomes clear. Do not add excess solvent.

-

-

Filtration (Hot):

-

If black specks (palladium) or turbidity remain, filter the hot solution through a glass frit or Celite pad.

-

-

Precipitation:

-

Remove from heat.

-

Slowly add Water (the anti-solvent) dropwise to the hot DMF solution until a persistent cloudiness appears.

-

Add 2-3 drops of DMF to clear it again.

-

-

Crystallization:

-

Allow the flask to cool to room temperature slowly (wrap in foil to slow cooling).

-

Once at RT, move to a fridge (4°C).

-

Result: Pyrimidines typically crystallize as needles or micro-crystalline powder.

-

Comparative Solubility Data (at 25°C)

| Solvent | Solubility Rating | Usage Note |

| DMF | High | Best for dissolving "brick dust" before adding anti-solvent. |

| DMSO | Very High | Hard to remove; use only if DMF fails. |

| Methanol | Moderate | Good for washing filter cakes; often poor for initial dissolution. |

| Ethanol | Low-Moderate | Excellent anti-solvent when paired with DMF. |

| Chloroform | Low | Often fails for highly substituted aminopyrimidines. |

Module 3: Regioisomer Separation (N-Alkylation)

Issue: "I have a mixture of N1- and N3-alkylated isomers. They have the same mass and similar Rf."

The Root Cause: The pyrimidine ring has two nitrogen atoms. During alkylation, steric hindrance and electronic effects (tautomerism) dictate the ratio, but mixtures are common.

-

N1-Isomer: Often kinetically favored (less hindered).

-

N3-Isomer: Often thermodynamically favored (if C4 substituents allow).

Visualizing the Mechanism: The solvent choice during synthesis dictates the ion-pair tightness, which controls the regioselectivity.

Figure 1: Solvent-Controlled Regioselectivity. Using non-polar solvents (THF) promotes Close Ion Pairs, directing alkylation via coordination. Polar solvents (DMSO) promote free ions, directing alkylation to the most electronegative nitrogen.

Support Protocol: Separation Strategy

-

Diagnostic Check (NMR):

-

Do not rely on LCMS (mass is identical).

-

Use NOESY 1H-NMR . Look for cross-peaks between the new alkyl group protons and the protons on the pyrimidine ring (C4-H or C6-H).

-

-

Chromatographic Separation:

-

Stationary Phase: These isomers often separate better on C18 (Reverse Phase) than Silica because their dipole moments differ significantly in aqueous media.

-

Mobile Phase: Run a shallow gradient (e.g., 0.5% change per minute) of Acetonitrile/Water.

-

-

Chemical Differentiation (The "Solubility Switch"):

-

N-alkylation changes the H-bond donor capacity.

-

Try triturating the mixture in Diethyl Ether . The isomer with an exposed NH (if any remain) or specific dipole may precipitate, while the other remains in solution.

-

Module 4: Metal Scavenging (Post-Coupling)

Issue: "My pyrimidine is yellow/grey after Suzuki coupling."

The Root Cause: Pyrimidines are excellent ligands. The nitrogen lone pairs coordinate to Palladium (Pd) catalysts, retaining them in the product. Standard Celite filtration is insufficient.

Support Protocol: Thiol-Silica Scavenging

-

Dissolve: Dissolve crude product in THF or DCM.

-

Add Scavenger: Add 3-Mercaptopropyl-functionalized silica gel (SH-Silica).

-

Ratio: 10 wt% relative to the crude mass.

-

-

Stir: Stir vigorously at 40°C for 4 hours. The SH groups bind Pd more tightly than the pyrimidine nitrogens.

-

Filter: Filter through a 0.45µm PTFE frit. The Pd remains trapped on the silica beads.

-

Verify: Check the filtrate color. It should be white/off-white.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent properties and general purification).

-

Baluja, S., et al. (2014).[2] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. International Journal of Physical Chemistry. (Data on DMF/MeOH solubility trends).

-

BenchChem. (2025).[1][3] Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (Protocols for flash chromatography and recrystallization).

-

Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? (Mechanistic explanation of silanol suppression).

-

Cohen, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry. (Mechanisms of regioisomer formation).

Sources

minimizing cytotoxicity of pyrimidine derivatives in normal cells

Technical Support Center for Drug Development

Status: Operational Operator: Senior Application Scientist, Dr. Chen Ticket ID: PYR-TOX-001 Subject: Minimizing Cytotoxicity of Pyrimidine Derivatives in Normal Cells

Diagnostic Triage: Why is my analog toxic?

Before modifying your molecule, you must diagnose the source of the toxicity. High cytotoxicity in normal cells (low Selectivity Index) usually stems from one of three root causes. Use this decision matrix to isolate your issue.

Troubleshooting Workflow

Figure 1: Diagnostic decision tree to isolate the source of cytotoxicity in pyrimidine development.

Assay Optimization: Avoiding False Positives

Problem: Pyrimidine analogs often inhibit mitochondrial reductases or alter metabolic flux without immediately killing the cell. This causes MTT/MTS assays to underestimate viability, leading to "false toxicity" reports [1].

Solution: Shift to ATP-based or membrane-integrity assays.

| Feature | MTT/MTS (Tetrazolium) | CellTiter-Glo® (ATP) | LDH Release |

| Mechanism | Mitochondrial Reductase Activity | ATP Quantitation (Luciferase) | Membrane Rupture (Enzyme Leakage) |

| Pyrimidine Interference | HIGH. Analogs often suppress mitochondrial respiration independent of cell death. | LOW. ATP drops rapidly only upon cell death. | LOW. Direct measure of necrosis. |

| Sensitivity | Moderate (requires ~1000 cells) | High (detects <10 cells) | Moderate |

| Recommendation | AVOID for primary screens of antimetabolites. | GOLD STANDARD for viability. | SECONDARY to confirm necrosis. |

Protocol: ATP-Based Viability Validation

-

Seed Cells: Normal fibroblasts (e.g., BJ-5ta) at 3,000 cells/well in 96-well opaque plates.

-

Treatment: Add pyrimidine derivative (0.1 µM – 100 µM) for 72 hours.

-

Reagent: Add equal volume of CellTiter-Glo® reagent.

-

Shake: Orbital shaker for 2 min (lyses cells).

-

Read: Measure luminescence (integration time: 1s).

-

Calculate:

.

Structural Strategy: The Prodrug Approach

Problem: Most pyrimidines (like 5-FU) enter all cells indiscriminately via nucleoside transporters (hENT1/2). Solution: Design a "Triple-Lock" Prodrug. Mimic the Capecitabine mechanism, which relies on enzymes upregulated in tumors (Thymidine Phosphorylase - TP) to release the active drug [2].[1][2]

The "Selectivity Filter" Design

To spare normal cells, modify the N4-position of the cytosine ring or the 5'-position of the sugar.

Figure 2: The enzymatic activation cascade. Normal cells lack high levels of Thymidine Phosphorylase (Enz3), preventing the final conversion to the toxic species.

Rescue Strategy: Uridine Competition

Problem: Your molecule is potent but causes dose-limiting toxicity (mucositis, myelosuppression) due to RNA incorporation in rapidly dividing normal tissues. Solution: Uridine Rescue . Administering Uridine Triacetate (Vistogard) provides a pool of normal UTP that outcompetes the toxic drug metabolites for incorporation into RNA [3, 4].

Experimental Validation Protocol (In Vitro Rescue):

-

Setup: Plate normal intestinal epithelial cells (IEC-6).

-

Challenge: Treat with IC80 concentration of your pyrimidine analog.

-

Rescue: Co-treat with increasing concentrations of Uridine (10 µM, 50 µM, 100 µM).

-

Readout: If viability restores to >80% with Uridine, your toxicity is RNA-dependent (mechanism-based). If no rescue occurs, the toxicity is likely off-target (e.g., mitochondrial or kinase inhibition).

Delivery Strategy: Liposomal Encapsulation[3][4][5][6]